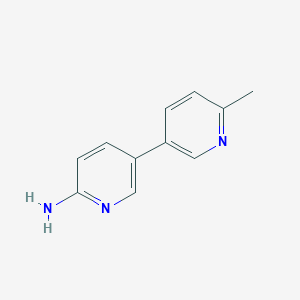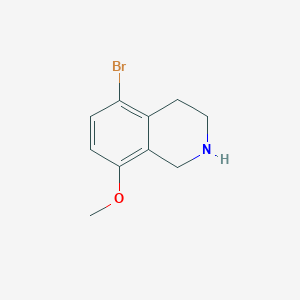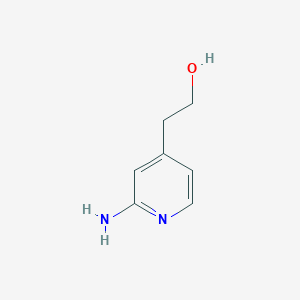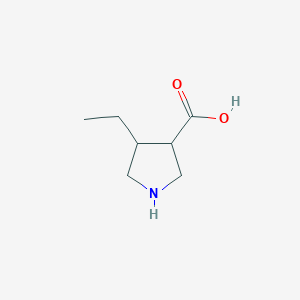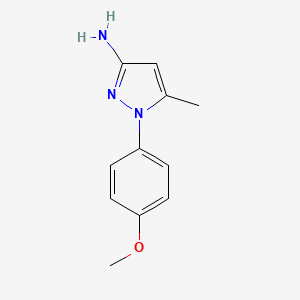![molecular formula C13H20N2O B3232558 Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine CAS No. 1342102-55-9](/img/structure/B3232558.png)
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Descripción general
Descripción
“Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine” is a tertiary amine and an organic compound with the chemical formula C14H21NO. It has a molecular weight of 220.32 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains a methyl group and a phenyl group.Physical And Chemical Properties Analysis
“Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine” has a molecular weight of 220.32 . The boiling point and other physical and chemical properties are not specified in the retrieved data .Aplicaciones Científicas De Investigación
Pharmacological Actions
Morpholine derivatives, such as Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine, have been found to have a wide variety of pharmacological activities . These compounds are used in the treatment of a wide variety of diseases .
Synthesis of Other Compounds
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine can be used in the synthesis of other complex compounds. For example, it has been used in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one .
Antiviral Applications
Compounds with a morpholine moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV and antiviral activities .
Antitubercular Applications
Morpholine-based compounds have also been used in the development of antitubercular agents .
Antibacterial Applications
Morpholine derivatives have shown antibacterial activities, making them useful in the development of new antibacterial drugs .
Anticancer Applications
Morpholine compounds have been found to have anticancer activities. They have been used in the development of new anticancer drugs .
Inhibition of Tyrosine Kinases
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine, like other morpholine derivatives, may have potential in inhibiting the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play a significant role in the regulation of many cellular processes.
Antimicrobial Activity
Compounds with a piperidin-4-one nucleus, which can be synthesized using morpholine derivatives, have demonstrated antimicrobial activity .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRFSSLZCICRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(N(CCO1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



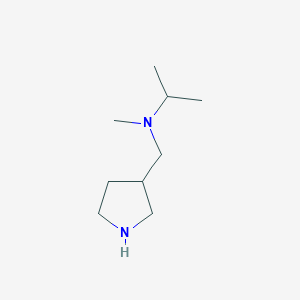
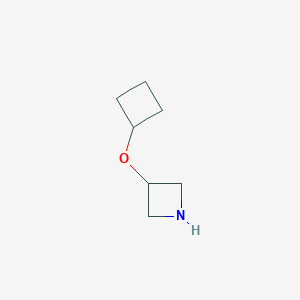
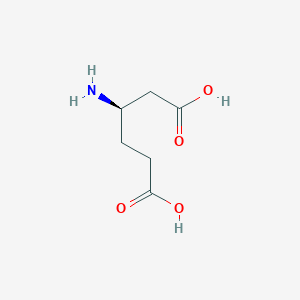
![2-methyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B3232492.png)
